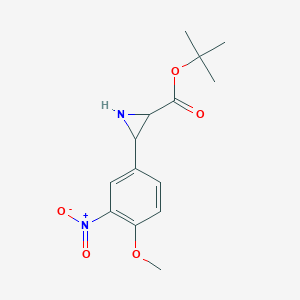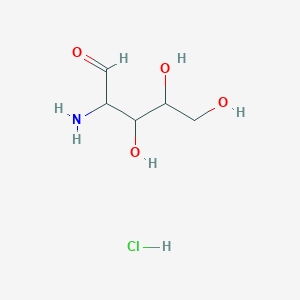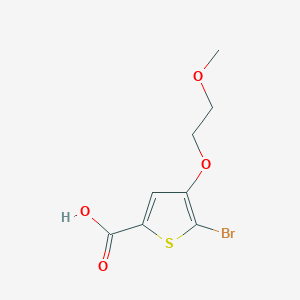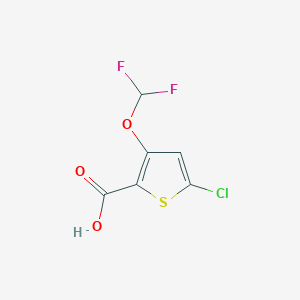
(-)-Egc-4'-O-ME
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Egc-4’-O-ME is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of epigallocatechin, a type of catechin found in green tea. The addition of a methoxy group at the 4’ position enhances its chemical stability and biological activity, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Egc-4’-O-ME typically involves the methylation of (-)-epigallocatechin. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反应分析
Types of Reactions
(-)-Egc-4’-O-ME undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates in many biological processes.
Reduction: Reduction reactions can convert it back to its parent catechin.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction restores the original catechin structure.
科学研究应用
Chemistry
In chemistry, (-)-Egc-4’-O-ME is used as a model compound to study the effects of methylation on catechins. It helps in understanding the reactivity and stability of methylated catechins compared to their non-methylated counterparts.
Biology
In biological research, (-)-Egc-4’-O-ME is studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress, making it a potential candidate for developing antioxidant therapies.
Medicine
In medicine, this compound is explored for its potential anti-cancer properties. Studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth. Its ability to cross the blood-brain barrier also makes it a candidate for neuroprotective therapies.
Industry
In the industrial sector, (-)-Egc-4’-O-ME is used in the formulation of dietary supplements and functional foods. Its enhanced stability compared to non-methylated catechins makes it a valuable ingredient in products aimed at promoting health and wellness.
作用机制
The mechanism of action of (-)-Egc-4’-O-ME involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Apoptosis Induction: By activating caspases and other apoptotic pathways in cancer cells.
Neuroprotection: By modulating signaling pathways involved in cell survival and neuroinflammation.
相似化合物的比较
Similar Compounds
(-)-Epigallocatechin: The parent compound, which lacks the methoxy group.
(-)-Epicatechin: Another catechin with similar antioxidant properties but different structural features.
(-)-Epigallocatechin Gallate: A more complex catechin with additional gallate groups, known for its potent biological activities.
Uniqueness
(-)-Egc-4’-O-ME stands out due to its enhanced stability and bioavailability compared to its non-methylated counterparts. The presence of the methoxy group not only increases its chemical stability but also enhances its ability to interact with biological targets, making it a more effective compound in various applications.
属性
IUPAC Name |
2-(3,5-dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c1-22-16-11(19)2-7(3-12(16)20)15-13(21)6-9-10(18)4-8(17)5-14(9)23-15/h2-5,13,15,17-21H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDYPNOEEHONAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)







![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)



